molecular formula C21H15FN2O3 B244528 3-fluoro-N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]benzamide

3-fluoro-N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]benzamide

Cat. No. B244528
M. Wt: 362.4 g/mol
InChI Key: UQIUZLCHYJSMSX-UHFFFAOYSA-N
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Description

3-fluoro-N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]benzamide is a chemical compound that has gained significant attention in the field of medicinal chemistry. This compound is known for its potential therapeutic applications, especially in the treatment of cancer and neurological disorders.

Scientific Research Applications

3-fluoro-N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]benzamide has shown promising results in various scientific research studies. It has been studied for its potential use in the treatment of cancer, specifically breast cancer, by inhibiting the growth of cancer cells. It has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease, by reducing the aggregation of amyloid beta peptides in the brain.

Mechanism of Action

The mechanism of action of 3-fluoro-N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]benzamide involves the inhibition of various enzymes and proteins in the body. It has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. It also inhibits the activity of heat shock protein 90, which is involved in the folding and stabilization of various proteins in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-fluoro-N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]benzamide are still being studied. It has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its potential therapeutic applications. It has also been shown to have a low toxicity profile, making it a promising candidate for further research.

Advantages and Limitations for Lab Experiments

The advantages of using 3-fluoro-N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]benzamide in lab experiments include its potential therapeutic applications, low toxicity profile, and ease of synthesis. However, one limitation is the lack of studies on its pharmacokinetics and pharmacodynamics, which may affect its efficacy and safety in humans.

Future Directions

There are several future directions for the research on 3-fluoro-N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]benzamide. One direction is to study its pharmacokinetics and pharmacodynamics in humans to determine its efficacy and safety as a potential therapeutic agent. Another direction is to study its potential use in the treatment of other diseases, such as Parkinson's disease and Huntington's disease. Additionally, further research can be done to optimize the synthesis method and improve the potency of the compound.

Synthesis Methods

The synthesis of 3-fluoro-N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]benzamide involves the reaction of 5-methoxy-2-aminobenzoxazole with 3-fluoro-4-nitrobenzoyl chloride, followed by reduction of the nitro group to an amino group using palladium on carbon and hydrogen gas. The resulting product is then acylated with benzoyl chloride to obtain the final product.

properties

Molecular Formula

C21H15FN2O3

Molecular Weight

362.4 g/mol

IUPAC Name

3-fluoro-N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]benzamide

InChI

InChI=1S/C21H15FN2O3/c1-26-17-8-9-19-18(12-17)24-21(27-19)14-5-3-7-16(11-14)23-20(25)13-4-2-6-15(22)10-13/h2-12H,1H3,(H,23,25)

InChI Key

UQIUZLCHYJSMSX-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC(=CC=C4)F

Canonical SMILES

COC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC(=CC=C4)F

Origin of Product

United States

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